molecular formula C9H8BrNO2 B12065072 4-Bromo-2,5-dimethoxybenzonitrile

4-Bromo-2,5-dimethoxybenzonitrile

Cat. No.: B12065072
M. Wt: 242.07 g/mol
InChI Key: HUWSUIXYTKIMDE-UHFFFAOYSA-N
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Description

4-Bromo-2,5-dimethoxybenzonitrile is an organic compound with the molecular formula C9H8BrNO2 It is characterized by the presence of a bromine atom and two methoxy groups attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5-dimethoxybenzonitrile typically involves the bromination of 2,5-dimethoxybenzonitrile. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a solvent like acetone under reflux conditions . The reaction proceeds efficiently, yielding the desired product with high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and reduce production costs. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,5-dimethoxybenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products like 4-azido-2,5-dimethoxybenzonitrile or 4-thio-2,5-dimethoxybenzonitrile can be formed.

    Oxidation Products: Oxidation can lead to the formation of 4-bromo-2,5-dimethoxybenzoic acid.

    Reduction Products: Reduction can yield 4-bromo-2,5-dimethoxybenzylamine.

Scientific Research Applications

4-Bromo-2,5-dimethoxybenzonitrile has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-dimethoxybenzonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present. For example, it may interact with cytochrome P450 enzymes, affecting their catalytic activity. The exact pathways and molecular targets are still under investigation, and further research is needed to elucidate its full mechanism of action .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2,5-dimethoxybenzonitrile stands out due to its specific substitution pattern, which imparts unique reactivity and potential applications. Its combination of bromine and methoxy groups makes it a versatile intermediate for various synthetic transformations and research applications.

Properties

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

4-bromo-2,5-dimethoxybenzonitrile

InChI

InChI=1S/C9H8BrNO2/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-4H,1-2H3

InChI Key

HUWSUIXYTKIMDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C#N)OC)Br

Origin of Product

United States

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